{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
Overview
Description
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dichlorophenylmethyl group and a methanol group
Mechanism of Action
Target of Action
The primary target of the compound “{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol” is currently unknown. This compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain , but it is unclear if this compound has the same effect.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is known to modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been found to have a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine, followed by reduction to introduce the methanol group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The final reduction step can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the pyrrolidine ring or the phenyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanal or {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}carboxylic acid.
Scientific Research Applications
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-2-1-9(5-12(11)14)6-15-4-3-10(7-15)8-16/h1-2,5,10,16H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYWEQWLWANNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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